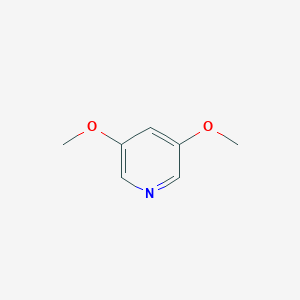

3,5-Dimethoxypyridine

概要

説明

Synthesis Analysis

Synthesis of 3,5-Dimethoxypyridine and related compounds involves multi-step chemical processes. One study outlines the preparation of 3,5-diaminopyridine and 3,5-dimethoxycarbonylaminopyridine from 3,5-dimethylpyridine, demonstrating a three-step process including oxidation, amination, and Hofmann degradation with high yields (Xu Shichao, 2012). Another research presents a facile one-pot method for synthesizing 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, which contributes to understanding the synthetic pathways of dimethoxypyridine derivatives (R. Golla et al., 2020).

Molecular Structure Analysis

The molecular structure of dimethoxypyridine derivatives has been explored using various spectroscopic techniques. A study on 3,5-dibromo-2,6-dimethoxypyridine (DBDMP) used Fourier transform infrared (FT-IR) and FT-Raman spectroscopies to investigate molecular vibrations, with theoretical support from ab initio and density functional theory (DFT) calculations (R. J. Xavier & E. Gobinath, 2012). This analysis reveals insights into the vibrational frequencies and fundamental modes of the compound.

Chemical Reactions and Properties

The chemical reactivity and properties of dimethoxypyridine compounds have been examined in various studies. For instance, the electropolymerization of 3,4-dimethoxytellurophene was investigated, providing insights into the chemical reactivity of dimethoxypyridine analogs (A. Patra et al., 2009). Additionally, the study of 6-substituted-2,4-dimethyl-3-pyridinols unveiled their antioxidant properties, highlighting the chemical properties of related dimethoxypyridine structures (M. Wijtmans et al., 2004).

Physical Properties Analysis

Research into the physical properties of dimethoxypyridine derivatives includes spectroscopic and crystallographic studies. A novel derivative, 3,5-bis(2,5-dimethylphenyl)pyridine, was characterized using XRD among other techniques, providing valuable information on the physical aspects of these compounds (Muhammad Akram et al., 2020).

Chemical Properties Analysis

The chemical properties of 3,5-Dimethoxypyridine and its analogs are closely related to their molecular structure and synthesis. The acylation of dimethoxycarbonyl[60]fulleropyrrolidine illustrates the chemical modification capabilities of dimethoxypyridine derivatives, showing diverse reactivity and potential for further chemical exploration (S. Zhang et al., 2002).

科学的研究の応用

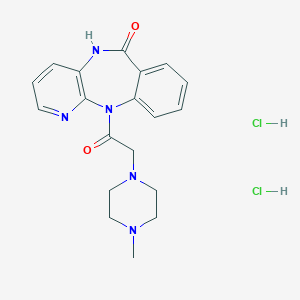

Multidrug Resistance Reversing Agent : A derivative, 3,5-dibenzoyl-4-(3-phenoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine (DP7), shows potential as a new multidrug resistance reversing agent without affecting vascular smooth muscle contractility (Saponara et al., 2004).

DNA Polymerase Substrates : Fluorescently labeled 3′-O-(6-aminohexanoyl)pyrimidine nucleosides derived from 3,5-Dimethoxypyridine act as DNA polymerase substrates, useful in DNA polymerase inhibitors and pharmacological studies (Sarfati et al., 1995).

SERS Spectroscopy : Surface-Enhanced Raman Scattering (SERS) spectra of 3,5-dimethylpyridine show enhanced modes, indicating a resonant charge transfer mechanism, relevant in analytical chemistry (Arenas et al., 1998).

Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs of 3,5-Dimethoxypyridine demonstrate potent antioxidant and metal chelating activities, potentially useful in treating diseases associated with metal-induced oxidative stress (Sudhana et al., 2019).

HIV Restrain Synthesis : A new process for preparing 3,5-dihydroxy-1-pentylbenzene from 3,5-Dimethoxypyridine offers a promising route for HIV restrainer synthesis (Zhang et al., 2007).

Ab Initio Calculations : Studies on 3,5-pyridinedicarboxylic acid correlate well with experimental data, demonstrating its electronic, stability, and thermodynamic properties (Nataraj et al., 2012).

Proton Transfer Mechanism : Temperature-dependent changes in the OHN hydrogen bond in 3,5-dinitrobenzoaic acid with 3,5-dimethylpyridine reveal insights into the proton transfer mechanism (Majerz & Gutmann, 2011).

Nitration in Synthetic Chemistry : The nitration of 3,5-dimethoxypyridine occurs in the 2-position on the conjugate acid species, providing a set of rules for nitration of substituted pyridines in synthetic applications (Johnson et al., 1967).

Gene Delivery and Cancer Therapy : 4-Py-1,4-DHPs, related to 3,5-Dimethoxypyridine, show potential as gene delivery agents and have cytotoxic properties against cancer cells, relevant for medicinal chemistry (Pajuste et al., 2020).

Novel Synthetic Routes : New synthetic routes to 3,5-diminopyridine and 3,5-dimethoxycarbonylamino-pyridine are developed with high efficiency and mild reaction conditions (Xu Shichao, 2012).

特性

IUPAC Name |

3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFKVVZTNDJALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355850 | |

| Record name | 3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxypyridine | |

CAS RN |

18677-48-0 | |

| Record name | 3,5-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)